molecular formula C19H16N2O5S B300712 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Numéro de catalogue B300712
Poids moléculaire: 384.4 g/mol
Clé InChI: UEMGGDYBIYMEOI-MHWRWJLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHT-427 is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mécanisme D'action

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. This compound binds to the pleckstrin homology (PH) domain of Akt and prevents its translocation to the plasma membrane, where it is activated by phosphorylation. This compound also inhibits the activity of PDK1, a kinase that activates Akt by phosphorylation. By inhibiting Akt and PDK1, this compound induces apoptosis and inhibits cell proliferation in cancer cells. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activation of T cells and the production of autoantibodies in autoimmune disorders. This compound has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high purity and yield, its specificity for Akt and PDK1, and its low toxicity in normal cells and tissues. However, this compound has some limitations, including its limited solubility in aqueous solutions, its instability in acidic and basic conditions, and its potential for off-target effects.

Orientations Futures

There are several future directions for the research and development of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the optimization of its chemical structure to improve its solubility, stability, and specificity, the evaluation of its efficacy and safety in clinical trials, and the identification of its potential synergistic effects with other therapeutic agents. This compound also has potential applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections, which warrant further investigation.

Méthodes De Synthèse

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can be synthesized through various methods, including the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and acetic anhydride. Another method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and triethylamine. Both methods have been reported to yield high purity and yield of this compound.

Applications De Recherche Scientifique

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In autoimmune disorders, this compound has been shown to inhibit the activation of T cells and the production of autoantibodies.

Propriétés

Formule moléculaire

C19H16N2O5S

Poids moléculaire

384.4 g/mol

Nom IUPAC

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-8-7-12(9-14(15)22)10-16-18(24)21(19(25)27-16)11-17(23)20-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

Clé InChI

UEMGGDYBIYMEOI-MHWRWJLKSA-N

SMILES isomérique

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES canonique

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.